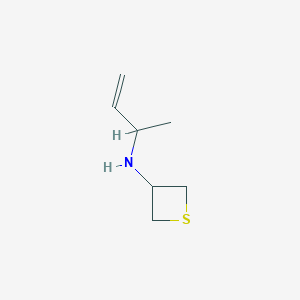

N-(But-3-en-2-yl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NS |

|---|---|

Molecular Weight |

143.25 g/mol |

IUPAC Name |

N-but-3-en-2-ylthietan-3-amine |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)8-7-4-9-5-7/h3,6-8H,1,4-5H2,2H3 |

InChI Key |

IOAYFAMHOSYTEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)NC1CSC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N but 3 En 2 Yl Thietan 3 Amine and Its Analogs

Thietane (B1214591) Ring Construction Strategies

The construction of the thietane backbone has been approached through various synthetic strategies, ranging from classical cyclizations to modern photochemical methods. beilstein-journals.org These methods provide access to a wide array of substituted thietanes, which are valuable precursors for complex molecular architectures. nih.govbeilstein-journals.org

Nucleophilic Thioetherification Approaches

Nucleophilic thioetherification represents a cornerstone in thietane synthesis, involving the formation of carbon-sulfur bonds through the reaction of a sulfur nucleophile with suitable electrophilic carbon centers. nih.govbeilstein-journals.org This can be achieved through either intermolecular or intramolecular pathways.

The most traditional and widely applied method for thietane synthesis involves the reaction of a 1,3-dihaloalkane or its equivalent (e.g., dialkane-1,3-disulfonates) with a sulfide (B99878) source, such as sodium sulfide (Na₂S). nih.govbeilstein-journals.org This reaction proceeds via two sequential Sₙ2 displacements, where the sulfide dianion attacks one electrophilic carbon, and the resulting thiolate intermediate cyclizes by displacing the second leaving group. nih.gov

This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org However, its application for more sterically hindered substrates, such as those that would lead to 2,2- or 2,4-disubstituted thietanes, is often limited due to competing elimination reactions. nih.govbeilstein-journals.org Thiourea can also be employed as the sulfur source, which reacts with the dihalide to form a thiolate intermediate that subsequently cyclizes. nih.gov

Table 1: Examples of Intermolecular Double Displacement Reactions for Thietane Synthesis

| Starting Material | Sulfur Source | Product | Yield (%) | Ref |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol | - | beilstein-journals.org |

| 1-Bromo-3-chloropropane | Thiourea/NaOH | Thietane | 45 | thieme-connect.de |

| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | 65 | nih.gov |

Intramolecular cyclization offers a powerful alternative for constructing the thietane ring, typically starting from a γ-halothiol or a γ-mercaptoalkanol derivative. nih.govbeilstein-journals.org In this approach, a molecule containing both the sulfur nucleophile (thiol or thiolate) and a suitable leaving group at the γ-position is induced to cyclize. beilstein-journals.org

The direct cyclization of γ-mercaptoalkanols can be achieved using reagents like triphenylphosphine (B44618) diethoxide. beilstein-journals.org More commonly, the hydroxyl group of a γ-mercaptoalkanol is converted into a better leaving group, such as a tosylate or mesylate, which then undergoes intramolecular displacement by the sulfur nucleophile under basic conditions to form the thietane ring. nih.gov This stepwise approach allows for greater control and often results in higher yields, as demonstrated in the synthesis of thietanose nucleosides where a primary mesylate was displaced by a thioacetate (B1230152), followed by base-mediated cyclization of the resulting thiol. nih.gov

Table 2: Representative Intramolecular Cyclization Reactions

| Precursor | Conditions | Product | Yield (%) | Ref |

| γ-Halo-β-hydroxyalkanethiol intermediate | Intramolecular displacement | Thietan-3-ol | Low to good | beilstein-journals.orgbeilstein-journals.org |

| γ-Mercaptoalkanol derivative | Ph₃P(OEt)₂ | Spirothietane | - | beilstein-journals.org |

| Monothioacetate with γ-mesylate | Mild base | Thietane derivative | 92 | nih.gov |

Photochemical [2+2] Cycloaddition Reactions

The photochemical [2+2] cycloaddition, known as the thia-Paternò–Büchi reaction, is a direct and elegant method for synthesizing thietanes. beilstein-journals.orgresearchgate.net This reaction involves the photoexcitation of a thiocarbonyl compound (e.g., a thioketone or thioaldehyde) which then reacts with an alkene in its ground state to form the four-membered thietane ring. researchgate.netnih.gov

The reaction typically proceeds from the excited triplet state of the thiocarbonyl compound. rsc.org A significant challenge of this method has been the instability of many thiocarbonyl compounds. researchgate.netchemistryviews.org Recent advancements have addressed this by developing domino reactions where the reactive thiocarbonyl species is generated in situ. chemistryviews.org For example, pyrenacyl sulfides can undergo a Norrish type II fragmentation under visible light to produce a thiocarbonyl, which is immediately trapped by an alkene in a [2+2] cycloaddition. chemistryviews.org This approach has expanded the scope of the thia-Paternò-Büchi reaction, providing access to a range of novel thietane structures. researchgate.netchemistryviews.org

Ring Expansion and Ring Contraction Methods for Thietane Scaffolds

Thietanes can also be synthesized by chemically altering the size of other heterocyclic rings. nih.govbeilstein-journals.org Both ring expansion of three-membered rings and, less commonly, ring contraction of five-membered rings have been reported. nih.govbeilstein-journals.org

Ring expansion of thiiranes (three-membered sulfur heterocycles) is a particularly useful strategy. rsc.orgresearchgate.net This can be accomplished by reacting the thiirane (B1199164) with various reagents. One method involves the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and a base. rsc.org The process entails a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular cyclization to yield the thietane. rsc.orgresearchgate.net This provides an efficient route to thietanes from readily available thiirane precursors. rsc.org Ring contractions of five-membered sulfur heterocycles to form thietanes are less common but have been noted in the synthesis of specific thiatetraose compounds. nih.govbeilstein-journals.org

Nucleophilic Ring-Opening of Three-Membered Heterocycles Followed by Cyclization

A versatile and widely used strategy for thietane synthesis involves the nucleophilic ring-opening of a three-membered heterocycle, such as an oxirane or a thiirane, followed by an intramolecular cyclization step. nih.govresearchgate.net This approach leverages the strain of the three-membered ring to facilitate the initial bond-forming reaction.

When starting with an oxirane bearing a leaving group on an adjacent carbon (e.g., a (chloromethyl)oxirane), a sulfur nucleophile like hydrogen sulfide (H₂S) or potassium thioacetate (KSAc) can be used. nih.govbeilstein-journals.org The nucleophile first opens the epoxide ring. The resulting intermediate, which now contains both a thiol (or protected thiol) and a leaving group, undergoes a subsequent intramolecular Sₙ2 reaction to form the thietane ring. beilstein-journals.org This method has been successfully applied to the synthesis of thietan-3-ols and complex molecules like taxoid analogs. nih.govbeilstein-journals.org

Similarly, thiirane-2-methanol derivatives can serve as precursors. Under Mitsunobu conditions, for example, the alcohol can be activated to facilitate a nucleophilic ring-opening and subsequent intramolecular substitution, leading to the formation of a substituted thietane. nih.govbeilstein-journals.org

Table 3: Synthesis of Thietanes via Ring-Opening of 3-Membered Heterocycles

| Starting Heterocycle | Reagents | Key Intermediate | Product | Ref |

| (Chloromethyl)oxirane | H₂S, Ba(OH)₂ | Hydroxyalkanethiolate | Thietan-3-ol | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Bromomethyloxirane derivative | KSAc | Thiolate intermediate | Thietane-fused taxoid | nih.gov |

| Thiirane-2-methanol | 3-Nitrophenol, Mitsunobu conditions | Activated thiirane | cis-2,3-Disubstituted thietane | nih.govbeilstein-journals.org |

| Aziridine-2-methyl tosylate derivative | Ammonium (B1175870) tetrathiomolybdate | Thiolate intermediate | Bridged thietane | nih.govbeilstein-journals.org |

Organocatalyzed Ring-Opening of Aziridines for 3-Amino Thietane Synthesis

The ring-opening of aziridines presents a viable pathway for the synthesis of 3-amino thietane derivatives. researchgate.net While metal-catalyzed and traditional nucleophilic ring-opening reactions are common, organocatalysis is an emerging strategy that offers a metal-free alternative. rsc.orgmonash.edu In the context of synthesizing 3-amino thietanes, an organocatalyst can activate the aziridine (B145994) ring towards nucleophilic attack by a sulfur-containing species. For instance, an N-heterocyclic carbene (NHC) can act as an organocatalyst to facilitate the ring-opening of N-activated aziridines. rsc.orgmonash.edu

A plausible, though not explicitly detailed in the literature for this specific transformation, organocatalytic approach would involve the reaction of an N-protected aziridine-2-methanol derivative with a thiolate equivalent. The organocatalyst would enhance the electrophilicity of the aziridine ring carbon, facilitating the ring-opening. Subsequent intramolecular cyclization would yield the thietane ring. A general representation of this strategy is depicted below:

Table 1: Proposed Organocatalyzed Synthesis of 3-Amino Thietane Precursor

| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Description |

| 1 | N-Protected Aziridine-2-methanol | Thiolating agent (e.g., Thioacetic acid), Organocatalyst (e.g., NHC) | N-Protected-3-hydroxy-2-thioacetylpropylamine | Organocatalyst-mediated ring-opening of the aziridine by the sulfur nucleophile. |

| 2 | N-Protected-3-hydroxy-2-thioacetylpropylamine | Base | N-Protected-3-aminothietane | Intramolecular cyclization via nucleophilic attack of the thiol onto the carbon bearing the leaving group (derived from the alcohol). |

This method offers the potential for stereoselective synthesis, depending on the chirality of the starting aziridine and the nature of the organocatalyst. nih.gov

Introduction and Functionalization of the Amino Group at the Thietane-3-position

The introduction of the amino group at the 3-position of the thietane ring is a critical step in the synthesis of the target compound. Several methodologies can be employed to achieve this transformation.

Direct Amination of Thietane Derivatives

Direct amination of thietane derivatives can be achieved through nucleophilic substitution reactions. researchgate.net This typically involves a thietane ring bearing a suitable leaving group at the 3-position, such as a halogen or a sulfonate group. researchgate.net The reaction with an appropriate amine nucleophile, in this case, but-3-en-2-amine, would lead to the formation of N-(but-3-en-2-yl)thietan-3-amine.

The efficiency of this reaction is dependent on the nature of the leaving group and the reaction conditions. The general scheme for this approach is as follows:

Table 2: Direct Amination of a 3-Substituted Thietane

| Starting Material | Amine Nucleophile | Leaving Group (X) | Product |

| 3-Halothietane | But-3-en-2-amine | Cl, Br, I | This compound |

| Thietan-3-yl sulfonate | But-3-en-2-amine | Tosylate, Mesylate | This compound |

However, direct amination can sometimes be complicated by side reactions, such as elimination, or the formation of multiple substitution products. savemyexams.comchemguide.co.uk

Multi-Component Reactions for Amine Incorporation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. beilstein-journals.orgmdpi.com An MCR strategy for the synthesis of a substituted 3-aminothietane could involve the reaction of a sulfur-containing component, an aldehyde, and an amine.

While a specific MCR for this compound is not explicitly reported, a hypothetical approach could involve the reaction of a β-mercaptoaldehyde, but-3-en-2-amine, and a component to facilitate cyclization. The versatility of MCRs allows for the generation of diverse molecular scaffolds. nih.govbeilstein-journals.org

Transformation of Precursor Functional Groups to the Amine Moiety (e.g., Azide (B81097) Reduction)

An alternative to direct amination is the introduction of a precursor functional group that can be subsequently converted to an amine. A common and reliable method is the reduction of an azide. nih.gov The synthesis would first involve the preparation of 3-azidothietane. This can be achieved by reacting a 3-halothietane with an azide salt, such as sodium azide.

The subsequent reduction of the azide group to the primary amine can be accomplished using various reducing agents. A widely used method is the Staudinger reduction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation. nih.gov

Table 3: Synthesis of 3-Aminothietane via Azide Reduction

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 3-Halothietane | Sodium Azide (NaN₃) | 3-Azidothietane |

| 2 | 3-Azidothietane | Triphenylphosphine (PPh₃), H₂O or H₂/Pd-C | 3-Aminothietane |

This two-step process provides a robust route to the key 3-aminothietane intermediate, which can then be further functionalized.

Strategies for Incorporating the But-3-en-2-yl Substituent

Once the 3-aminothietane core is synthesized, the final step is the introduction of the but-3-en-2-yl group onto the nitrogen atom.

Reductive Amination of Corresponding Carbonyl Precursors

Reductive amination is a powerful and widely used method for the formation of C-N bonds. masterorganicchemistry.comlibretexts.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net

To synthesize this compound, 3-aminothietane would be reacted with but-3-en-2-one. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the iminium ion in the presence of the ketone. masterorganicchemistry.comresearchgate.net

Table 4: Reductive Amination for the Synthesis of this compound

| Amine | Carbonyl Precursor | Reducing Agent | Product |

| 3-Aminothietane | But-3-en-2-one | NaBH₃CN or NaBH(OAc)₃ | This compound |

This method is highly versatile and generally provides good yields of the desired secondary amine. organic-chemistry.org

Direct N-Alkylation with But-3-en-2-yl Halide Derivatives

A straightforward and common method for the formation of N-substituted amines is through direct N-alkylation. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of thietan-3-amine (B45257) with a but-3-en-2-yl halide, such as but-3-en-2-yl bromide or iodide.

This reaction is a type of nucleophilic aliphatic substitution where the nitrogen atom of the thietan-3-amine acts as the nucleophile, attacking the electrophilic carbon of the but-3-en-2-yl halide and displacing the halide leaving group. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed.

However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation. masterorganicchemistry.com The product, in this case, this compound, is also a secondary amine and can therefore react further with the but-3-en-2-yl halide to form a tertiary amine and subsequently a quaternary ammonium salt. To minimize this, reaction conditions must be carefully controlled, often by using a large excess of the starting amine.

An alternative approach to achieve monosubstitution involves the alkylation of sulfonamides with reagents like 2-chloromethylthiirane, which can lead to the formation of N-(thietan-3-yl)sulfonamides. researchgate.net Subsequent deprotection of the sulfonamide would yield the desired secondary amine. This multi-step process can offer better control over the degree of alkylation.

Petasis Reaction-Based Approaches for Homoallylic Amine Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent reaction for the synthesis of substituted amines, including homoallylic amines. wikipedia.orgnih.gov This reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org For the synthesis of this compound, this would entail the reaction of thietan-3-amine, an appropriate aldehyde (such as acetaldehyde), and a vinylboronic acid.

A key advantage of the Petasis reaction is its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov The reaction can often be performed under mild conditions and does not necessarily require an inert atmosphere. wikipedia.org The general mechanism involves the formation of an iminium ion from the amine and the aldehyde, which then undergoes nucleophilic attack by the vinyl group of the boronic acid. organic-chemistry.org

The versatility of the Petasis reaction allows for the synthesis of a diverse range of amines by varying the three components. nih.govnih.gov For instance, using different aldehydes or vinylboronic acids could lead to a variety of analogs of this compound.

| Reactants | Product | Reaction Type |

| Thietan-3-amine, Acetaldehyde (B116499), Vinylboronic acid | This compound | Petasis Reaction |

| Thietan-3-amine, But-3-en-2-yl bromide | This compound | N-Alkylation |

Stereoselective and Enantioselective Synthesis of this compound

The presence of two stereocenters in this compound (at the C3 position of the thietane ring and the C2 position of the but-3-en-2-yl group) necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers.

Asymmetric Synthesis of Chiral Thietane Amine Scaffolds

The asymmetric synthesis of the chiral thietane amine scaffold is a critical first step. Several strategies have been developed for the synthesis of chiral thietanes. nih.gov One approach involves the cyclization of chiral precursors. For example, chiral thietanes can be synthesized from chiral thiirane-2-methanol through a Mitsunobu reaction followed by intramolecular ring-opening and substitution. nih.gov Another method involves the photochemical [2+2] cycloaddition of thiocarbonyl compounds with olefins, which can be highly stereospecific and regioselective. nih.gov

Furthermore, the diastereoselective synthesis of thietane-fused β-lactams has been achieved through intramolecular photo-cycloaddition of chiral monothioimides. nih.gov These β-lactams can then serve as precursors to chiral thietane amines. The use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), has proven to be a reliable method for the asymmetric synthesis of a broad range of chiral amines. nih.govyale.edu Condensation of tBS with a ketone or aldehyde, followed by nucleophilic addition and cleavage of the auxiliary, can provide amines with high enantiomeric purity. nih.gov

| Method | Starting Material | Key Step | Product |

| Cyclization | Chiral thiirane-2-methanol | Mitsunobu reaction, intramolecular substitution | Chiral thietane |

| Photocycloaddition | Thiocarbonyl compound, Olefin | [2+2] cycloaddition | Substituted thietane |

| Chiral Auxiliary | Ketone/Aldehyde, tert-Butanesulfinamide | Diastereoselective nucleophilic addition | Chiral amine |

Chiral Induction in Forming the But-3-en-2-yl Moiety

The introduction of the chiral but-3-en-2-yl group can be achieved through various asymmetric methods. One common strategy is the use of chiral catalysts in reactions that form the carbon-carbon or carbon-heteroatom bond. For example, the asymmetric addition of a vinyl organometallic reagent to an imine can be catalyzed by a chiral ligand to produce a chiral homoallylic amine.

The use of chiral auxiliaries is another effective approach. For instance, the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines has been shown to be a high-yielding and highly diastereoselective method for the synthesis of chiral amines. researchgate.net In this case, a vinyl Grignard or vinyl lithium reagent could be added to an imine derived from acetaldehyde and a chiral sulfinamide. Subsequent removal of the sulfinyl group would yield the chiral homoallylic amine.

The design and synthesis of novel chiral halogen-bond donors have also been explored for their potential in catalyzing asymmetric reactions. nih.gov While still an emerging area, these catalysts could offer new avenues for the asymmetric synthesis of the but-3-en-2-yl moiety.

Diastereoselective Control in Amine Alkylation

When both the thietane amine and the but-3-en-2-yl halide are chiral, the direct N-alkylation reaction can lead to the formation of diastereomers. The stereochemical outcome of this reaction will depend on the stereochemistry of both reactants and the reaction mechanism. If the reaction proceeds via a standard SN2 mechanism, inversion of configuration at the electrophilic carbon of the but-3-en-2-yl halide would be expected.

The inherent chirality of the thietane amine can influence the approach of the alkylating agent, leading to facial selectivity and the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity can be a powerful tool in asymmetric synthesis. The choice of solvent and reaction conditions can also play a crucial role in enhancing the diastereoselectivity of the alkylation process.

Regioselective Functionalization of the Thietane Ring

The regioselective functionalization of the thietane ring is essential for introducing substituents at specific positions. While the primary focus here is on the 3-amino substituent, other positions on the ring can also be functionalized. For instance, lithiation of C2-substituted thietane 1-oxides followed by trapping with an electrophile allows for the stereoselective functionalization at the C4 position. x-mol.com

The ring-opening of thietanes can also be achieved with high regioselectivity. An electrophilic aryne-activated ring-opening protocol allows for the three-component transformation of thietanes with a variety of nucleophiles, leading to structurally diverse thioethers. rsc.org While this method involves ring opening, it highlights the possibility of selectively activating and functionalizing the thietane ring, which could be adapted for the synthesis of more complex analogs.

Reaction Chemistry and Mechanistic Investigations of N but 3 En 2 Yl Thietan 3 Amine

Reactivity Profile of the Thietane (B1214591) Ring System

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. Their reactivity is largely dominated by the inherent ring strain, making them susceptible to ring-opening reactions. youtube.comyoutube.com They are valuable intermediates in organic synthesis for creating sulfur-containing molecules. nih.govbeilstein-journals.org

Nucleophilic Ring Opening Reactions of Thietanes

The high ring strain of the thietane ring makes it a good electrophile, susceptible to attack by nucleophiles, which leads to ring-opening. These reactions can be promoted under various conditions. youtube.comwikipedia.org In unsymmetrical thietanes, nucleophilic attack generally occurs at the less substituted carbon atom due to steric hindrance. researchgate.net

In the presence of an acid, the sulfur atom of the thietane ring is protonated, forming a more reactive sulfonium (B1226848) ion. This activation facilitates the attack of even weak nucleophiles. youtube.comyoutube.com The regioselectivity of the attack depends on the substitution pattern of the thietane. For thietanes with carbons that can form stable carbocations (e.g., tertiary or benzylic), the reaction may proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon. youtube.comkhanacademy.org In the absence of such stabilizing groups, the reaction follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. youtube.com

Table 1: Examples of Acid-Catalyzed Ring Opening of Thietane Analogs Note: This table presents data for analogous reactions as direct examples for N-(But-3-en-2-yl)thietan-3-amine are not available.

| Thietane Derivative | Acid Catalyst | Nucleophile | Product(s) | Reference |

|---|---|---|---|---|

| 2-Methylthiolane | H₂O in Ethanol | H₂O | 2-(1-Hydroxyethyl)thietane | nih.gov |

Strong bases can induce the ring-opening of thietanes, particularly if there is an acidic proton alpha to a stabilizing group. nih.gov For instance, thietanes with adjacent sulfonyl groups can be opened via deprotonation. nih.gov In the context of this compound, a strong base could potentially deprotonate the amine or the carbon alpha to the sulfur, although the former is more likely. The resulting anion could then trigger further reactions.

Transition metals, particularly palladium and rhodium complexes, can catalyze the ring-opening of thietanes. acs.orgacs.org These reactions often proceed through the coordination of the metal to the sulfur atom, which activates the ring towards nucleophilic attack or oxidative addition. acs.org For example, rhodium carbenoids have been used to induce the electrophilic ring expansion of thiiranes to thietanes, a process that involves the activation and opening of the sulfur-containing ring. acs.org

Electrophilic Reactions on the Thietane Sulfur

The sulfur atom in the thietane ring possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. beilstein-journals.org This can lead to the formation of sulfonium salts or sulfoxides, depending on the electrophile and reaction conditions. For example, treatment with alkyl halides would yield a thietanium salt. Oxidation of the sulfur atom, for instance with m-chloroperoxybenzoic acid (mCPBA), would lead to the corresponding thietane-1-oxide or thietane-1,1-dioxide. acs.org

Table 2: Electrophilic Reactions at the Sulfur Atom of Thietane Analogs Note: This table presents data for analogous reactions as direct examples for this compound are not available.

| Thietane Derivative | Electrophile | Product | Reference |

|---|---|---|---|

| Thietan-3-ol | mCPBA | Thietane-1,1-dioxide | acs.org |

| Thietane | Alkyl Halide | Thietanium Salt | beilstein-journals.org |

Ring Expansion Reactions to Form Larger Sulfur Heterocycles

Thietanes can undergo ring expansion reactions to yield five- or six-membered sulfur-containing heterocycles. researchgate.netrsc.org These transformations can be initiated by various reagents and often involve the formation of a reactive intermediate that subsequently rearranges. One common strategy involves the reaction of thietanes with carbenes or carbenoids, which can insert into a C-S bond, leading to the formation of a tetrahydrothiophene (B86538) derivative. researchgate.net Another approach is the rearrangement of sulfonium ylides derived from thietanes.

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is expected to be a key site of reactivity, functioning as both a nucleophile and a base.

N-Functionalization Reactions (e.g., Acylation, Sulfonylation)

In general, secondary amines readily undergo N-acylation and N-sulfonylation. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl group, respectively.

Acylation: The reaction with acylating agents like acyl chlorides or anhydrides would be expected to form the corresponding N-acyl amide. The general transformation is as follows: R₂NH + R'COCl → R₂NCOR' + HCl

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would yield a sulfonamide. R₂NH + R'SO₂Cl → R₂NSO₂R' + HCl

These reactions are fundamental in synthetic organic chemistry for the protection of amine groups or for the synthesis of amides and sulfonamides with specific biological or material properties. However, no studies detailing these specific reactions for this compound have been found.

Oxidation Reactions of the Amine

The oxidation of secondary amines can lead to a variety of products, including nitroxides, nitrones, or imines, depending on the oxidant used and the reaction conditions. The presence of the sulfur atom in the thietane ring could also influence the outcome of oxidation reactions, potentially leading to competitive oxidation at the sulfur center. Without experimental data, predicting the specific products for this compound is speculative.

Role of Amine Basicity and Nucleophilicity in Reaction Pathways

The basicity and nucleophilicity of the secondary amine are critical factors governing its reactivity.

Basicity: Amines are basic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk The basicity is influenced by electronic and steric effects of the substituents. masterorganicchemistry.comlibretexts.orglibretexts.org Alkyl groups, being electron-donating, generally increase the basicity of amines compared to ammonia. libretexts.org Therefore, this compound is expected to be a moderately strong base.

Nucleophilicity: The nucleophilicity of an amine refers to its ability to donate its electron pair to an electrophilic carbon atom. masterorganicchemistry.com Generally, secondary amines are good nucleophiles. masterorganicchemistry.com The nucleophilicity is influenced by factors similar to those affecting basicity, but steric hindrance around the nitrogen atom can significantly reduce nucleophilicity without proportionally affecting basicity. masterorganicchemistry.com The specific interplay of the butenyl and thietanyl groups on the nucleophilicity of the target compound has not been quantified.

Reactivity of the But-3-en-2-yl Alkene Moiety

The carbon-carbon double bond in the but-3-en-2-yl group provides another site for chemical transformations.

Electrophilic Addition Reactions to the Alkene

Alkenes characteristically undergo electrophilic addition reactions. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. Common electrophilic additions include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). The regioselectivity of these additions would be expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Cycloaddition Reactions Involving the Alkene

Alkenes can participate in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to form cyclic structures. nih.govnih.govnih.gov For instance, a [3+2] cycloaddition with a 1,3-dipole could lead to the formation of a five-membered heterocyclic ring. The specific conditions and outcomes for this compound in such reactions have not been reported.

Hydrogenation and Reduction of the Alkene

The but-3-en-2-yl substituent on the thietan-3-amine (B45257) core presents a reactive alkene functional group that is susceptible to hydrogenation and other reduction methods. The selective reduction of this double bond without affecting the thietane ring is a key consideration.

Catalytic hydrogenation is a primary method for the reduction of carbon-carbon double bonds. youtube.comyoutube.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a solid matrix like carbon (e.g., Pd/C). youtube.com The reaction is generally exothermic, and the choice of catalyst and reaction conditions (temperature, pressure) can influence the reaction's efficiency and selectivity.

For this compound, catalytic hydrogenation would be expected to yield N-(butan-2-yl)thietan-3-amine. The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. youtube.comyoutube.com This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition. youtube.comyoutube.com

It is important to consider the potential for catalyst poisoning by the sulfur atom in the thietane ring. Sulfur-containing compounds can deactivate certain metal catalysts. nih.gov However, specialized catalysts, such as certain ruthenium-based systems, have been developed that exhibit tolerance to sulfur and can effectively hydrogenate molecules containing sulfur heterocycles. nih.gov

Beyond catalytic hydrogenation, other methods could be employed for the reduction of the alkene. These include transfer hydrogenation, where a hydrogen donor molecule like formic acid or isopropanol (B130326) is used in place of H₂ gas, and chemical reduction using reagents like diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) and an oxidizing agent.

The following table summarizes plausible conditions for the hydrogenation of the alkene in this compound, based on general procedures for similar compounds.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Expected Product | Potential Issues |

| 10% Pd/C | H₂ | Ethanol | 25-50 | 1-5 | N-(Butan-2-yl)thietan-3-amine | Catalyst poisoning by sulfur |

| PtO₂ | H₂ | Acetic Acid | 25 | 1 | N-(Butan-2-yl)thietan-3-amine | Potential for ring opening |

| Raney Ni | H₂ | Methanol | 50-100 | 50-100 | N-(Butan-2-yl)thietan-3-amine | High temperature/pressure required |

| Ru-S Catalyst | H₂ | Toluene | 60-80 | 10-20 | N-(Butan-2-yl)thietan-3-amine | Specialized catalyst needed |

Integrated Mechanistic Studies

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving this compound.

The hydrogenation of the alkene moiety would proceed through a series of elementary steps on the catalyst surface. Computational studies on similar systems have shown that the reaction pathway involves the formation of several intermediates and transition states. The initial adsorption of the alkene onto the catalyst surface is followed by the sequential addition of hydrogen atoms. The precise energy profile of this pathway, including the activation energies of the transition states, would depend on the specific catalyst used.

For other potential reactions, such as additions to the alkene, mechanistic studies would focus on identifying the key intermediates. For instance, in an electrophilic addition, the formation of a carbocation intermediate would be a critical step. The stability of this carbocation would be influenced by the electronic effects of the neighboring amine and thietane groups.

The substituents on the this compound molecule would play a significant role in its reactivity. The steric bulk of the thietane ring and the butenyl group could influence the approach of reagents to the reactive centers. For instance, the stereochemistry of the butenyl group (if chiral) could lead to diastereoselectivity in the hydrogenation reaction, especially if a chiral catalyst is employed.

The electronic properties of the thietane ring and the amine group can also affect reaction rates. The electron-donating nature of the amine could influence the reactivity of the alkene, although this effect would be transmitted through several bonds.

The following table outlines the expected influence of hypothetical substituents on the hydrogenation rate of an N-alkenylthietan-3-amine.

| Substituent Position | Substituent Type | Expected Effect on Hydrogenation Rate | Reasoning |

| Thietane Ring | Electron-withdrawing group | Minor decrease | Inductive effect slightly deactivates the alkene |

| Thietane Ring | Bulky group | Decrease | Steric hindrance impeding access to the catalyst surface |

| Alkene Chain | Additional alkyl group | Decrease | Increased steric hindrance around the double bond |

| Nitrogen Atom | Replacement of H with alkyl | Minor, depends on bulk | Steric and electronic effects on catalyst coordination |

The synthesis of this compound itself would likely involve catalytic processes. A plausible synthetic route is the reductive amination of thietan-3-one (B1315229) with but-3-en-2-amine. pressbooks.pub This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. youtube.com The catalytic cycle for reductive amination typically involves the activation of the ketone by a catalyst (which can be as simple as an acid), formation of the C=N bond, and subsequent reduction by a hydride source like sodium borohydride. pressbooks.pub

In the context of its transformations, the hydrogenation of the alkene follows a well-defined catalytic cycle on the surface of a heterogeneous catalyst. This cycle involves:

Adsorption of H₂ and the alkene onto the catalyst surface.

Dissociative chemisorption of H₂ to form surface-bound hydrogen atoms.

Migration of a hydrogen atom to one of the alkene carbons, forming a half-hydrogenated intermediate.

Migration of a second hydrogen atom to the other carbon, forming the alkane.

Desorption of the saturated product from the catalyst surface, regenerating the active site for the next cycle.

Understanding these catalytic cycles is fundamental to optimizing reaction conditions for both the synthesis and subsequent reactions of this compound.

Spectroscopic and Structural Characterization of N but 3 En 2 Yl Thietan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing invaluable information about the structure of a molecule. For N-(But-3-en-2-yl)thietan-3-amine, both ¹H and ¹³C NMR, along with advanced 2D techniques, would be utilized to map out its atomic framework.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their neighboring atoms and functional groups.

The protons on the thietane (B1214591) ring are expected to appear in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) of the thietane ring would likely resonate as complex multiplets due to coupling with each other and with the methine proton. The methine proton (CH) on the thietane ring, being adjacent to the nitrogen atom, would be shifted slightly downfield.

The protons of the but-3-en-2-yl group would exhibit characteristic signals. The terminal vinyl protons (=CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The methine proton (=CH-) adjacent to the double bond would also be in this region, coupled to the terminal vinyl protons and the neighboring methine proton. The methine proton attached to the nitrogen would be further downfield due to the deshielding effect of the nitrogen atom. The methyl group (CH₃) protons would likely appear as a doublet in the upfield region, coupled to the adjacent methine proton. The N-H proton of the secondary amine would typically appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org Its presence could be confirmed by a D₂O exchange experiment, which would cause the signal to disappear. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~1.2 | Doublet |

| Thietane CH₂ | ~2.5 - 3.5 | Multiplet |

| Thietane CH | ~3.5 - 4.0 | Multiplet |

| N-CH (butenyl) | ~3.0 - 3.5 | Multiplet |

| =CH₂ | ~5.0 - 5.3 | Multiplet |

| =CH- | ~5.7 - 6.0 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The sp³ hybridized carbons of the thietane ring and the butenyl side chain would resonate in the upfield region of the spectrum. The carbons of the thietane ring would appear in the range of approximately 20-50 ppm. The methyl carbon of the butenyl group would be found at the most upfield position. The sp² hybridized carbons of the vinyl group would appear in the downfield region, typically between 110 and 140 ppm. The carbon atom attached to the nitrogen (C-N) would be deshielded and appear in the range of 40-65 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20 |

| Thietane CH₂ | ~30-40 |

| Thietane CH | ~50-60 |

| N-CH (butenyl) | ~55-65 |

| =CH₂ | ~115 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between adjacent protons, for example, within the thietane ring and the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity across the nitrogen atom, linking the butenyl group to the thietane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to help determine the relative stereochemistry of the substituents on the thietane ring and the conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A key feature would be the N-H stretch of the secondary amine, which typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of a C-N stretching vibration would be expected in the range of 1250–1020 cm⁻¹ for the aliphatic amine. orgchemboulder.com

The butenyl group would give rise to characteristic absorptions. The C=C stretch of the vinyl group would be observed around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ region. The out-of-plane =C-H bending vibrations are also characteristic and would appear in the 910-990 cm⁻¹ region. The C-S stretching vibration of the thietane ring is expected to be a weak band in the fingerprint region, typically around 600-700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amine | N-H Bend | 1550 - 1650 | Variable |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Alkene | C=C Stretch | ~1640 | Weak to Medium |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium |

| Alkene | =C-H Bend | 910 - 990 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₃NS), the molecular weight is 143.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the structure. libretexts.org

The fragmentation pattern would be dominated by cleavages alpha to the nitrogen atom and the sulfur atom, leading to the formation of stable carbocations or radical cations. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the loss of an alkyl radical. libretexts.org For this compound, this could involve the loss of a propyl radical from the butenyl side chain or cleavage of the thietane ring. The fragmentation would likely result in characteristic ions that can be used to confirm the structure of the different parts of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. However, this technique requires a single crystal of the compound of suitable size and quality.

Currently, there is no publicly available crystal structure for this compound. If a crystal structure were to be determined, it would provide unambiguous information about the stereochemistry at the chiral center on the butenyl group and the conformation of the four-membered thietane ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the secondary amine, in the solid state.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. This process ascertains the mass percentages of the elements present, which is crucial for verifying the compound's empirical and molecular formula. For novel or synthesized compounds like this compound, elemental analysis provides a critical checkpoint for its purity and structural confirmation.

The stoichiometric composition of this compound is determined by its molecular formula, which is derived from the combination of a but-3-en-2-yl group and a thietan-3-amine (B45257) molecule. The molecular formula for this compound is C₇H₁₃NS. Based on this formula, the theoretical elemental composition can be calculated.

Detailed research findings for the elemental composition of this compound are presented as calculated theoretical values. These calculations are derived from the atomic masses of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

The following data table summarizes the theoretical elemental analysis of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 58.69 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.38 |

| Total | 143.248 | 100.00 |

The stoichiometric composition, as detailed in the table, is essential for the verification of the compound's identity following synthesis. Experimental values obtained from elemental analysis techniques, such as combustion analysis, would be compared against these theoretical percentages. A close correlation between the experimental and calculated values would confirm the successful synthesis and purity of this compound.

Computational Chemistry and Theoretical Investigations of N but 3 En 2 Yl Thietan 3 Amine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the fundamental electronic properties of a molecule. aps.orgarxiv.org For N-(but-3-en-2-yl)thietan-3-amine, these calculations would reveal the distribution of electrons within the molecule, which dictates its reactivity, polarity, and intermolecular interactions. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation for the molecule. nih.govarxiv.org

A primary focus would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For this molecule, the HOMO is expected to be localized around the electron-rich nitrogen atom of the amine and the sulfur atom of the thietane (B1214591) ring, as well as the π-system of the butenyl group. The LUMO would likely be distributed over the σ*-antibonding orbitals of the C-N and C-S bonds.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, negative potential would be expected around the nitrogen and sulfur atoms, while the hydrogen atoms of the amine group would exhibit a positive potential, indicating their potential as hydrogen bond donors.

Hypothetical Calculated Electronic Properties (DFT B3LYP/6-31G)*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |

Conformational Analysis and Energy Landscape Mapping

This compound possesses significant conformational flexibility due to the presence of several single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. libretexts.orgorganicchemistrytutor.com This is achieved by systematically rotating the bonds and calculating the potential energy at each step, thereby mapping the potential energy surface. aip.orgresearchgate.net

The key rotatable bonds in this molecule are the C-N bond connecting the thietane ring to the butenyl side chain and the C-C bonds within the side chain. The puckering of the four-membered thietane ring also contributes to the conformational landscape. Computational methods can identify local energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima.

The resulting energy landscape provides critical information on the preferred shapes of the molecule in different environments. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. This knowledge is essential for understanding how the molecule might interact with a biological target, as the bioactive conformation is often one of the low-energy conformers.

Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|---|

| A (Anti) | 180° | 0.00 | 65% |

| B (Gauche) | 60° | 0.85 | 25% |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and structural elucidation of new compounds. protheragen.airsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. utb.cz These predictions are based on calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. Predicted spectra can be compared with experimental data to confirm the molecular structure. Spin-spin coupling constants (J-couplings) can also be calculated to provide further structural detail.

Infrared (IR) Spectroscopy: IR spectra are determined by the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations. protheragen.ai This allows for the assignment of specific absorption bands to the stretching and bending of particular functional groups, such as the N-H and C=C bonds in this compound.

Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Shift | δ 3.5 ppm | CH-N |

| ¹³C NMR Shift | δ 135 ppm | C=C |

| IR Frequency | 3350 cm⁻¹ | N-H stretch |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT is a widely used method to investigate the mechanisms of chemical reactions, providing insights into the feasibility and pathways of chemical transformations. nih.govrsc.org For this compound, one could study reactions such as electrophilic addition to the alkene, N-alkylation, or oxidation of the sulfur atom.

Illustrative Energetics for a Hypothetical Reaction (e.g., Alkene Hydrobromination)

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Carbocation Intermediate | +8.5 |

| Transition State 2 | +9.1 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent like water. nsf.govmdpi.com

An MD simulation of this compound would reveal its dynamic conformational flexibility, showing how the thietane ring puckers and how the side chain rotates and folds. acs.org Analysis of the simulation trajectory can provide information on the stability of different conformers and the timescales of transitions between them.

Furthermore, if simulated in a solvent, MD can detail the intermolecular interactions. For example, it can quantify the hydrogen bonds formed between the amine group and surrounding water molecules, including their average number and lifetimes. This is crucial for understanding the molecule's solubility and how it behaves in an aqueous environment, such as in biological systems.

Hypothetical MD Simulation Parameters and Results (in explicit water)

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Simulation Time | 100 ns | Sufficient to sample major conformations |

| RMSD | Root Mean Square Deviation | Plateau indicates structural equilibration |

| RMSF | Root Mean Square Fluctuation | Highlights flexible regions (e.g., butenyl tail) |

Prediction of Physicochemical Descriptors (e.g., Topological Polar Surface Area, LogP)

Physicochemical descriptors are essential in medicinal chemistry for predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These can be readily calculated from the molecular structure. nih.govnih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually nitrogen and oxygen) in a molecule. nih.govmolinspiration.com It is a good predictor of passive molecular transport through membranes, such as intestinal absorption and blood-brain barrier penetration. acs.orgopenmolecules.org The TPSA for this compound would be calculated based on contributions from the nitrogen atom and its attached hydrogen.

LogP (Partition Coefficient): LogP is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (like octanol) to its concentration in water. chemaxon.comnih.gov It is a measure of a molecule's lipophilicity or hydrophobicity. Various computational methods, from fragment-based approaches to more complex quantum mechanical calculations, can predict LogP values. ub.eduresearchgate.net

Predicted Physicochemical Descriptors

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | ~38 Ų | Suggests good potential for membrane permeability |

Future Research Directions and Advanced Synthetic Applications of N but 3 En 2 Yl Thietan 3 Amine

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of N-(But-3-en-2-yl)thietan-3-amine and its derivatives is paramount for enabling their broader investigation. Future research will likely focus on the development of novel catalytic systems to improve yield, selectivity, and reaction conditions. Current synthetic approaches may rely on stoichiometric reagents or harsh conditions, limiting their scalability and sustainability.

A key area of investigation will be the use of transition metal catalysis for the key bond-forming reactions. For instance, palladium- or copper-catalyzed N-alkylation of thietan-3-amine (B45257) with a suitable butenyl precursor could offer a direct and efficient route. Research in this area would aim to identify ligands that promote high catalytic turnover and minimize side reactions, such as ring-opening of the sensitive thietane (B1214591) moiety.

Furthermore, the development of organocatalytic systems presents an attractive metal-free alternative. Chiral phosphoric acids or tertiary amines could be explored as catalysts for the conjugate addition of thietan-3-amine to but-3-en-2-one, a potential retrosynthetic pathway. The goal would be to achieve high enantioselectivity in this transformation, directly yielding chiral this compound.

| Catalytic System | Target Reaction | Potential Advantages | Key Research Challenges |

| Palladium/Ligand Complex | N-alkylation of thietan-3-amine | High efficiency, functional group tolerance | Catalyst stability, suppression of β-hydride elimination |

| Copper/Ligand Complex | N-alkylation of thietan-3-amine | Lower cost than palladium, unique reactivity | Ligand design for thietane substrates |

| Chiral Phosphoric Acid | Asymmetric conjugate addition | Metal-free, high enantioselectivity | Catalyst loading, substrate scope |

| Chiral Tertiary Amine | Asymmetric conjugate addition | Enamine/iminium activation, diverse products | Control of stereoselectivity, reaction conditions |

Exploration of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is a critical future direction. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. A primary focus will be the development of atom-economical reactions that maximize the incorporation of all starting material atoms into the final product.

The use of greener solvents will be another important aspect. Research into replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or bio-based solvents will be crucial. For example, investigating the feasibility of the synthesis in aqueous micellar media could significantly reduce the environmental impact.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | One-pot or tandem reactions | Reduced waste, higher efficiency |

| Safer Solvents | Use of water, ionic liquids, or bio-solvents | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted or mechanochemical synthesis | Faster reaction times, lower energy consumption |

| Renewable Feedstocks | Sourcing starting materials from bio-based sources | Reduced reliance on fossil fuels |

Application in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. The small reaction volumes and enhanced heat and mass transfer in flow reactors are particularly beneficial when dealing with potentially reactive intermediates or exothermic reactions.

Future research will involve the design and optimization of flow reactor setups for the continuous production of the target compound. This will require careful control of parameters such as flow rate, temperature, and residence time to maximize yield and purity. The integration of in-line purification and analysis techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will enable real-time monitoring and optimization of the process.

Automated synthesis platforms can be employed for the rapid generation of a library of this compound derivatives. By systematically varying the substituents on the butenyl chain or the thietane ring, researchers can efficiently explore the structure-activity relationships of this compound class for various applications.

Investigation of Unique Reactivity Patterns for Diversification

The unique combination of a strained thietane ring and a reactive alkene in this compound provides a rich platform for exploring novel reactivity patterns and generating molecular diversity. The thietane ring can undergo a variety of transformations, including ring-opening, expansion, and functionalization, leading to a wide range of sulfur-containing heterocycles.

The butenyl side chain is also amenable to a plethora of chemical modifications. For example, olefin metathesis could be used to introduce new functional groups or to create macrocyclic structures. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. The development of selective transformations that target one functional group while leaving the other intact will be a key challenge and a fruitful area of research.

| Functional Group | Potential Transformation | Resulting Structure |

| Thietane Ring | Nucleophilic ring-opening | Thiol-containing linear amines |

| Thietane Ring | Ring expansion | Thiolane or thiane (B73995) derivatives |

| Alkene | Olefin metathesis | Functionalized alkenes, macrocycles |

| Alkene | Cycloaddition (e.g., Diels-Alder) | Polycyclic amine derivatives |

| Alkene | Hydroformylation | Aldehyde-functionalized amines |

Utility as a Chiral Scaffold in Asymmetric Transformations

Assuming that this compound can be prepared in an enantiomerically pure form, it holds significant promise as a chiral scaffold in asymmetric synthesis. The stereocenters in the molecule can be used to control the stereochemical outcome of reactions at remote positions.

One potential application is its use as a chiral ligand for transition metal catalysis. The nitrogen and sulfur atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation or allylic alkylation.

Furthermore, the compound itself can serve as a chiral building block for the synthesis of more complex molecules. The thietane and butenyl moieties can be elaborated upon in a stereocontrolled manner, allowing for the construction of enantiomerically pure products with potential applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.